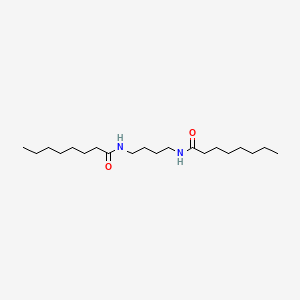![molecular formula C30H43ClN4O4 B14731151 N-[1-(2-Chlorophenyl)octadecylideneamino]-2,4-dinitro-aniline CAS No. 6288-48-8](/img/structure/B14731151.png)
N-[1-(2-Chlorophenyl)octadecylideneamino]-2,4-dinitro-aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-Chlorophenyl)octadecylideneamino]-2,4-dinitro-aniline is a complex organic compound characterized by its unique molecular structure. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and industry. Its structure comprises a chlorophenyl group, an octadecylideneamino chain, and a dinitro-aniline moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Chlorophenyl)octadecylideneamino]-2,4-dinitro-aniline typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzaldehyde with octadecylamine to form an imine intermediate. This intermediate is then reacted with 2,4-dinitroaniline under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the precise control of reaction parameters and the use of advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Chlorophenyl)octadecylideneamino]-2,4-dinitro-aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and substituted anilines
Scientific Research Applications
N-[1-(2-Chlorophenyl)octadecylideneamino]-2,4-dinitro-aniline has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(2-Chlorophenyl)octadecylideneamino]-2,4-dinitro-aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-[1-(2-Chlorophenyl)octadecylideneamino]-2,4-dinitro-benzene
- N-[1-(2-Chlorophenyl)octadecylideneamino]-2,4-dinitro-toluene
Uniqueness
N-[1-(2-Chlorophenyl)octadecylideneamino]-2,4-dinitro-aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity, stability, or biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
6288-48-8 |
|---|---|
Molecular Formula |
C30H43ClN4O4 |
Molecular Weight |
559.1 g/mol |
IUPAC Name |
N-[1-(2-chlorophenyl)octadecylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C30H43ClN4O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-28(26-19-17-18-20-27(26)31)32-33-29-23-22-25(34(36)37)24-30(29)35(38)39/h17-20,22-24,33H,2-16,21H2,1H3 |
InChI Key |
YNDOGRFSFTUHRW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


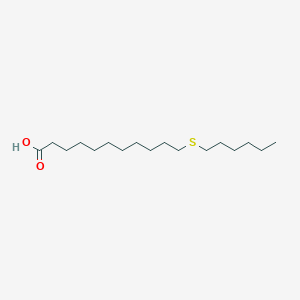

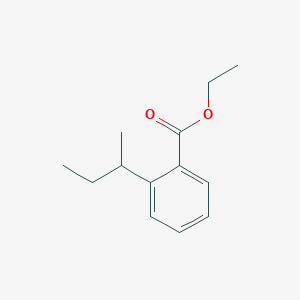
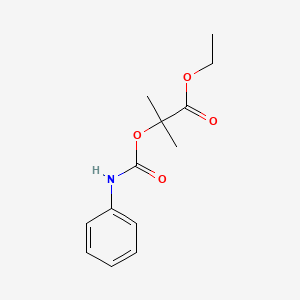
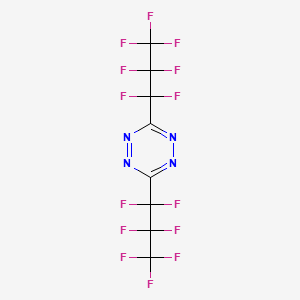
![3-[3-[4-(2-Methylphenyl)piperazin-1-yl]propoxy]propanenitrile](/img/structure/B14731098.png)

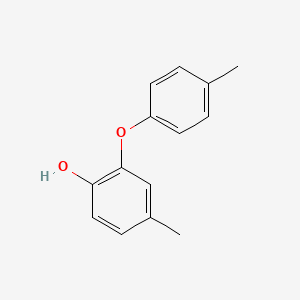
![2-Bromo-1-[4-(2-bromoacetyl)piperazin-1-yl]ethanone](/img/structure/B14731116.png)
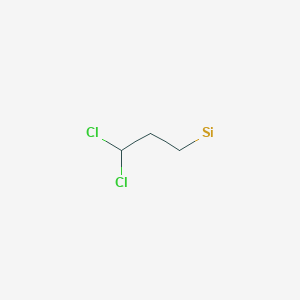
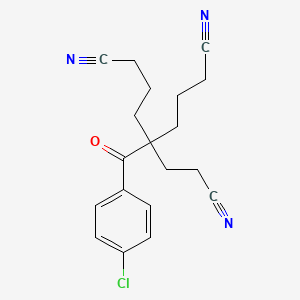
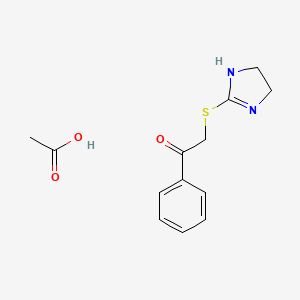
![Hexahydro-2H-3,6-methanocyclopenta[b]furan-2-one](/img/structure/B14731142.png)
